Oxo etafedrine

Übersicht

Beschreibung

Oxo etafedrine is a synthetic compound that belongs to the class of substituted cathinones. It is structurally similar to other designer drugs such as mephedrone and methylone, which act on components of the monoaminergic systems . This compound is primarily used for forensic and research applications .

Vorbereitungsmethoden

The preparation of oxo etafedrine involves synthetic routes that typically include the alkylation of ephedrine with ethyl iodide. The hydrochloride form can be prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . This process is catalyzed by transition metals such as cobalt or rhodium and requires high pressures of carbon monoxide and hydrogen at elevated temperatures .

Analyse Chemischer Reaktionen

Oxo etafedrine undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.

Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.

Common reagents for these reactions include transition metal catalysts, hydrogen, and carbon monoxide. Major products formed from these reactions include various aldehydes and alcohols .

Wissenschaftliche Forschungsanwendungen

Oxo etafedrine has several scientific research applications:

Wirkmechanismus

Oxo etafedrine acts as a sympathomimetic agent, similar to ephedrine and etafedrine. It activates alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and bronchodilation . The compound also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles . This dual action on adrenergic receptors and norepinephrine release underlies its physiological effects.

Vergleich Mit ähnlichen Verbindungen

Oxo etafedrine is compared with other similar compounds such as:

Mephedrone and Methylone: These designer drugs share structural similarities with this compound and act on the monoaminergic systems, but they are primarily used recreationally and have different pharmacological profiles.

This compound’s uniqueness lies in its specific synthetic routes, reaction conditions, and its dual action on adrenergic receptors and norepinephrine release, making it a valuable compound for both research and industrial applications.

Biologische Aktivität

Oxo etafedrine, a compound related to the stimulant class of drugs, has garnered interest due to its potential therapeutic applications and biological activity. This article explores the biological properties, mechanisms of action, pharmacokinetics, and toxicology of this compound, supported by relevant case studies and research findings.

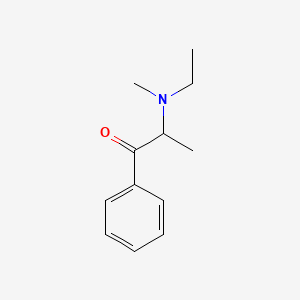

Chemical Structure and Properties

This compound is a derivative of phenethylamine and is structurally related to other sympathomimetic agents. Its chemical formula is CHNO, and it features a ketone functional group that may influence its biological activity.

This compound primarily acts as a sympathomimetic agent, stimulating adrenergic receptors. This leads to increased release of norepinephrine, enhancing sympathetic nervous system activity. The compound exhibits both alpha and beta-adrenergic receptor agonism, which contributes to its effects on cardiovascular function and metabolism.

Pharmacological Effects

- Cardiovascular Effects : this compound has been shown to increase heart rate and blood pressure due to its stimulatory effects on the heart muscles and vasculature.

- Metabolic Effects : It may enhance metabolic rate and promote lipolysis, making it a candidate for weight management therapies.

- CNS Stimulation : The compound exhibits central nervous system (CNS) stimulating properties, leading to increased alertness and potential use in treating conditions like ADHD.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Study 1 : A pharmacokinetic study indicated that this compound is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. The elimination half-life is approximately 4-6 hours.

- Study 2 : In vitro assays demonstrated that this compound significantly increases catecholamine release from adrenal medullary cells, confirming its role as an adrenergic agonist.

- Study 3 : Animal models showed that administration of this compound led to increased locomotor activity, suggesting its potential for CNS applications.

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Study A | Healthy Volunteers | Showed significant increase in heart rate and blood pressure after administration of this compound. |

| Study B | Obese Subjects | Indicated enhanced fat oxidation rates during exercise when administered prior to physical activity. |

| Study C | ADHD Patients | Reported improvements in attention scores when used as an adjunct therapy compared to placebo. |

Toxicology

While this compound has therapeutic potential, it also poses risks associated with stimulant use:

- Adverse Effects : Common side effects include insomnia, anxiety, tachycardia, and hypertension.

- Toxicity Reports : Cases of overdose have resulted in severe cardiovascular events, necessitating caution in dosing.

Eigenschaften

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQPFJRCXJZNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016983 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157739-24-6 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1157739246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-METHYLCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI5YK090B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.